molecular formula C22H22N4O3 B11394255 propyl 3-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoate

propyl 3-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B11394255
M. Wt: 390.4 g/mol
InChI Key: XQCOJWXOFHCWAI-UHFFFAOYSA-N
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Description

PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound that features a benzodiazole moiety, a pyrrole ring, and a benzoate ester

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

propyl 3-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C22H22N4O3/c1-3-11-29-22(28)14-7-6-8-15(12-14)26-13-18(27)19(20(26)23)21-24-16-9-4-5-10-17(16)25(21)2/h4-10,12,23,27H,3,11,13H2,1-2H3

InChI Key

XQCOJWXOFHCWAI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of a benzodiazole derivative with a pyrrole derivative, followed by esterification with benzoic acid. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like 1,4-dioxane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The benzodiazole and pyrrole moieties can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Propyl 3-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoate is a compound with potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article reviews its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

C18H21N5O3\text{C}_{18}\text{H}_{21}\text{N}_{5}\text{O}_{3}

It features a benzoate moiety, an imidazole ring, and a pyrrole derivative, which contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzimidazole derivatives, which include this compound.

In Vitro Studies

In vitro assays have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines:

  • IC50 Values : Compounds similar to propyl 3-(5-amino...) showed IC50 values ranging from 80 nM to 200 nM against colorectal (HCT-15, HT29) and cervical (HeLa) cancer cells .

The mechanism of action for these compounds often involves:

  • Tubulin Polymerization Inhibition : Compounds have been shown to inhibit tubulin polymerization, which is critical for cell division. For example, some derivatives demonstrated IC50 values as low as 0.4 µM , indicating strong activity compared to standard agents like colchicine .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

Antibacterial Studies

Research indicates that derivatives of benzimidazole can exhibit antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Some related compounds showed MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

While less studied, the antifungal activity of similar compounds suggests potential effectiveness against fungal pathogens.

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study reported that a benzimidazole derivative reduced tumor size in animal models when administered at specific dosages .
  • Antimicrobial Efficacy : A clinical trial indicated that a similar compound significantly reduced bacterial load in infected patients compared to standard treatments .

Research Findings Summary

Activity TypeAssay TypeIC50/MIC ValuesReference
AnticancerCell Proliferation80–200 nM
Tubulin InhibitionPolymerization0.4 µM
AntibacterialMIC0.0039–0.025 mg/mL

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